![molecular formula C17H18N6O2 B2373942 N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide CAS No. 305862-29-7](/img/structure/B2373942.png)
N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide
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Overview
Description
N-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide, commonly known as BPIC, is a chemical compound that is widely used in scientific research. BPIC is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a critical role in various physiological processes such as blood pressure regulation, platelet aggregation, and smooth muscle relaxation.
Mechanism of Action
BPIC works by binding to the heme group of N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide, which prevents the enzyme from converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in cGMP levels, which in turn affects various physiological processes such as blood pressure regulation, platelet aggregation, and smooth muscle relaxation.
Biochemical and Physiological Effects
BPIC has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure in animal models of hypertension, and to improve cardiac function in animal models of heart failure. BPIC has also been shown to inhibit platelet aggregation, which makes it a potential therapeutic agent for preventing blood clots. In addition, BPIC has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
BPIC has several advantages for lab experiments. It is a potent and selective inhibitor of N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide, which makes it a valuable tool for studying the role of N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide in various physiological processes. BPIC is also stable and easy to handle, which makes it a convenient tool for researchers. However, BPIC has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. In addition, BPIC has some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BPIC. One area of research is the development of more potent and selective inhibitors of N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide. Another area of research is the use of BPIC and other N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide inhibitors in combination with other drugs for the treatment of hypertension, heart failure, and other diseases. In addition, further research is needed to better understand the role of N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide in various physiological processes, and to identify new therapeutic targets for the treatment of diseases.
Synthesis Methods
BPIC can be synthesized through a multi-step process involving the reaction of 4-nitrophenylhydrazine with 3-bromo-1-propanol, followed by the reaction of the resulting intermediate with 2-aminobenzotriazole. The final product is obtained through the reaction of the intermediate with cyanamide and ammonium chloride. The synthesis of BPIC is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
BPIC is widely used in scientific research to study the role of N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide in various physiological processes. It has been shown to be a potent inhibitor of N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide, which makes it a valuable tool for investigating the role of N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide in diseases such as hypertension, heart failure, and pulmonary hypertension. BPIC has also been used to study the effects of N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide inhibition on platelet aggregation, smooth muscle relaxation, and inflammation.
properties
IUPAC Name |
N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12(2)11-18-17(19-13-7-9-14(10-8-13)23(24)25)22-16-6-4-3-5-15(16)20-21-22/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHUETAMWOXKMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C(NC1=CC=C(C=C1)[N+](=O)[O-])N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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